N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
This compound contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom. Isoxazole rings are found in many biologically active compounds and drugs . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. Amides play a crucial role in biochemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the amide group would likely contribute to the compound’s rigidity and polarity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The isoxazole ring can undergo various reactions such as hydrolysis, reduction, and substitution . The amide group can participate in reactions like hydrolysis and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an isoxazole ring and an amide group could affect its solubility, melting point, boiling point, and stability .Scientific Research Applications
Synthesis and Structural Analysis
Compounds with dimethylamino groups and isoxazolyl substituents have been the subject of synthetic and structural studies. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide and its crystal structure analysis provide insights into the molecular docking and potential as a cyclooxygenase-2 inhibitor, indicating applications in medicinal chemistry and drug design (B. J. Al-Hourani et al., 2016).
Biological Activity
Research on compounds containing dimethylamino and isoxazolyl groups often explores their biological activities. For example, studies on the blockade of orexin-1 receptors by compounds with similar functionalities suggest potential applications in sleep regulation and possibly in the treatment of sleep disorders (C. Dugovic et al., 2009).
Anticancer Activity
The palladium(II) oxalato complexes with heterocyclic ligands, including isoxazole and dimethylisoxazole, have been characterized for their spectroscopic and biological properties, indicating their potential application in the development of anticancer agents (G. Devoto et al., 1983).
Antiviral Activity
The rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, involving intermediates with dimethylamino functionalities, demonstrates potential antiviral applications, as some synthesized compounds displayed activity against Tobacco mosaic virus (Hui Luo et al., 2012).
Mechanism of Action
Target of Action
The primary targets of the compound N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to amide-containing compounds
Mode of Action
The presence of the amide group and the isoxazole ring could potentially allow for specific interactions with target proteins or enzymes .
Pharmacokinetics
The presence of the amide group and the isoxazole ring could potentially influence its solubility and permeability, which in turn could affect its bioavailability .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt amide-amide interactions, which could potentially affect the compound’s activity . Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-9-14(19-23-11)18-16(22)15(21)17-10-13(20(2)3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIYQFJKPQUHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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